

# Physical properties like melting point and solubility of D-(+)-Cellotriose.

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## Compound of Interest

Compound Name: **D-(+)-Cellotriose**

Cat. No.: **B15587175**

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## A Technical Guide to the Physical Properties of D-(+)-Cellotriose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **D-(+)-Cellotriose**, a significant oligosaccharide in various scientific and industrial fields. The information is curated for researchers, scientists, and professionals in drug development who require precise data on its melting point and solubility, along with the experimental procedures for their determination.

## Core Physical Properties

**D-(+)-Cellotriose** is a trisaccharide composed of three  $\beta$ -D-glucose units linked by  $\beta$ -1,4 glycosidic bonds. Its physical characteristics are fundamental to its application in research and development.

## Data Presentation

The quantitative physical data for **D-(+)-Cellotriose** are summarized in the tables below for clarity and ease of comparison.

Table 1: Melting Point of **D-(+)-Cellotriose**

Property	Value	Citations
Melting Point	156-161 °C	<a href="#">[1]</a> <a href="#">[2]</a>
165-170 °C	<a href="#">[3]</a>	
>165 °C (with decomposition)		

Table 2: Solubility of **D-(+)-Cellotriose**

Solvent	Solubility	Citations
Water	Slightly soluble (sonication may be required)	<a href="#">[1]</a> <a href="#">[4]</a>
50 mg/mL (clear, colorless solution)		
Dimethyl Sulfoxide (DMSO)	Slightly soluble	<a href="#">[1]</a> <a href="#">[4]</a>
Methanol	Slightly soluble	<a href="#">[1]</a> <a href="#">[4]</a>

## Experimental Protocols

Detailed methodologies for determining the melting point and solubility of oligosaccharides like **D-(+)-Cellotriose** are crucial for reproducing and verifying these properties. The following are generalized experimental protocols based on standard laboratory practices.

### Melting Point Determination: Capillary Method

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Apparatus:

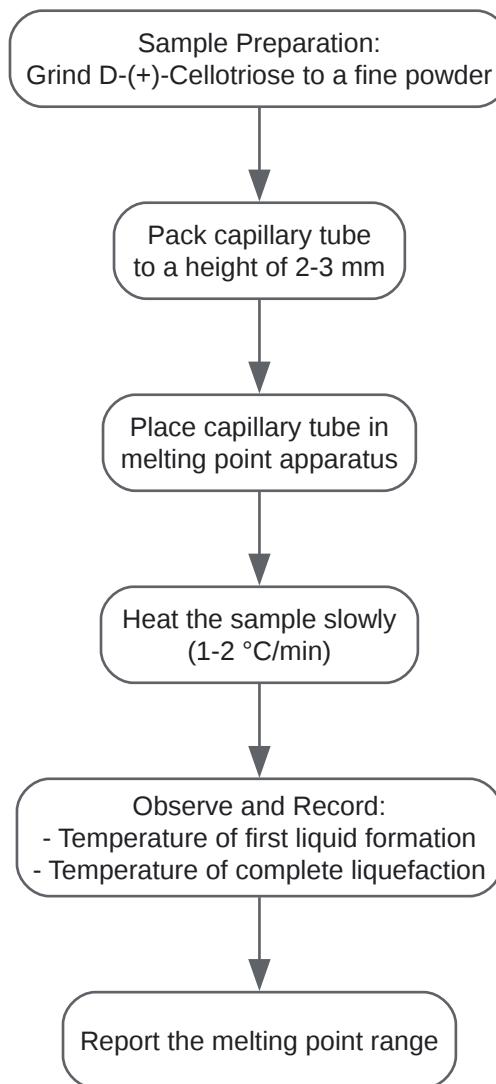
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer

- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of finely powdered **D-(+)-Cellotriose** is introduced into a capillary tube. The tube is then tapped gently to pack the sample to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first liquid appears in the sample is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[5][6][7]

Diagram: Experimental Workflow for Melting Point Determination



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Caption: Workflow for determining the melting point of **D-(+)-Cellotriose**.

## Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound in a specific solvent is reliably determined using the shake-flask method.[8][9]

Apparatus:

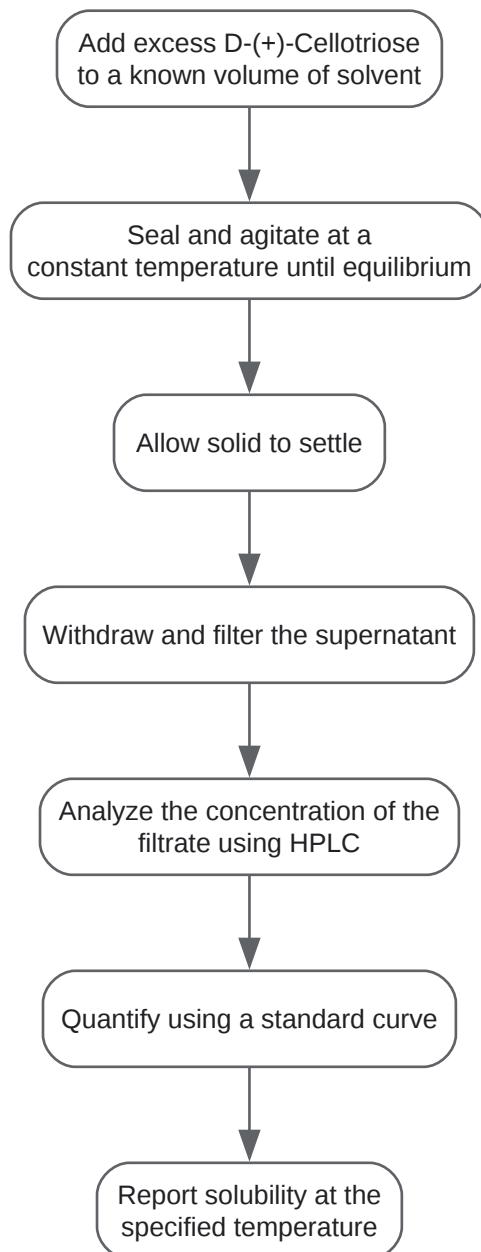
- Shaking incubator or water bath with temperature control
- Vials or flasks with secure caps

- Analytical balance
- Filtration system (e.g., syringe filters)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

- Sample Preparation: An excess amount of **D-(+)-Cellotriose** is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a vial.
- Equilibration: The vial is sealed and placed in a shaking incubator set at a constant temperature. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
- Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved solid particles.
- Analysis: The concentration of **D-(+)-Cellotriose** in the clear, filtered solution is determined using a validated analytical method, such as HPLC. A standard curve of known concentrations is used for quantification.<sup>[9]</sup>
- Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Diagram: Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of **D-(+)-Cellotriose**.

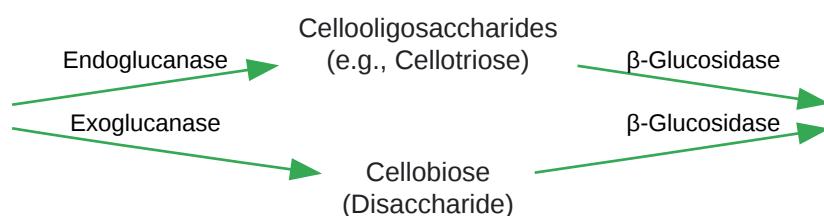
## Biological Significance: Role in Cellulose Degradation

**D-(+)-Cellotriose** is a key intermediate in the enzymatic degradation of cellulose, a fundamental process in the global carbon cycle and for various biotechnological applications.

The breakdown of cellulose is a multi-step process catalyzed by a synergistic system of cellulase enzymes:

- Endoglucanases randomly cleave the internal  $\beta$ -1,4-glycosidic bonds of the cellulose polymer, creating shorter oligosaccharide chains, including celotriose.
- Exoglucanases (Cellulbiohydrolases) act on the ends of the cellulose chains to release cellobiose (a disaccharide).
- $\beta$ -Glucosidases hydrolyze cellobiose and other short-chain oligosaccharides, such as celotriose, into glucose monomers.[10][11]

Diagram: Cellulose Degradation Pathway



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Caption: Enzymatic degradation of cellulose to glucose.

In addition to its role as a metabolic intermediate, recent research has identified celotriose as a damage-associated molecular pattern (DAMP) in plants. It can trigger immune responses and cell wall repair mechanisms through a specific signaling pathway involving the CELLOOLIGOMER RECEPTOR KINASE1 (CORK1).[12] This highlights the multifaceted biological relevance of **D-(+)-Cellotriose** beyond its structural role.

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